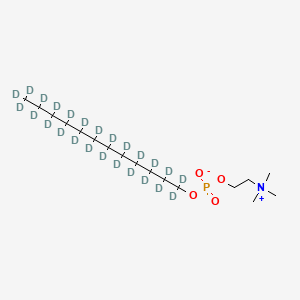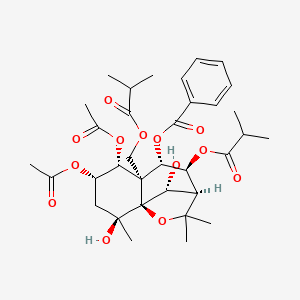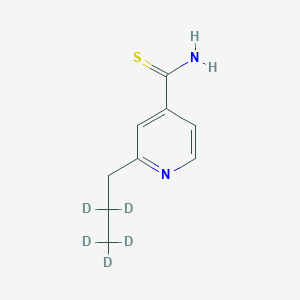
Prothionamide-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prothionamide-d5: is a deuterium-labeled derivative of prothionamide, a thioamide antibiotic used primarily in the treatment of multi-drug resistant tuberculosis and leprosy . The incorporation of deuterium atoms into the prothionamide molecule results in this compound, which is often used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Prothionamide-d5 involves the incorporation of deuterium atoms into the prothionamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the availability of deuterated reagents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process may include multiple steps, such as the preparation of deuterated intermediates, followed by their conversion into the final product . The production process is designed to ensure high purity and consistent quality of the final compound.
化学反应分析
Types of Reactions: Prothionamide-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the compound’s behavior in different environments and its interactions with other molecules.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The specific conditions for these reactions, such as temperature, pH, and solvent, depend on the desired outcome and the nature of the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound .
科学研究应用
Chemistry: In chemistry, Prothionamide-d5 is used as a stable isotope-labeled compound for studying the pharmacokinetics and metabolism of prothionamide . It helps researchers understand the absorption, distribution, metabolism, and excretion of the drug in the body.
Biology: In biological research, this compound is used to study the interactions of prothionamide with biological molecules and its effects on cellular processes . It is also used in studies related to drug resistance and the development of new therapeutic strategies.
Medicine: In medicine, this compound is used in clinical trials to evaluate the efficacy and safety of prothionamide in treating multi-drug resistant tuberculosis and leprosy . It helps researchers understand the drug’s pharmacokinetics and optimize dosing regimens.
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems . It helps improve the solubility, stability, and bioavailability of prothionamide, leading to more effective treatments.
作用机制
Prothionamide-d5 exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis and Mycobacterium leprae . The compound is activated by the enzyme EthA, which converts it into an active form that binds to the enzyme InhA . This binding inhibits the synthesis of mycolic acids, leading to the disruption of the bacterial cell wall and the eventual death of the bacteria .
相似化合物的比较
Ethionamide: Another thioamide antibiotic used in the treatment of multi-drug resistant tuberculosis.
Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.
Comparison: Prothionamide-d5 is unique in its use as a stable isotope-labeled compound for research purposes . While ethionamide and isoniazid are primarily used for their therapeutic effects, this compound is valuable for studying the pharmacokinetics and metabolism of prothionamide . Additionally, this compound’s deuterium labeling provides insights into the drug’s behavior and interactions at the molecular level .
属性
分子式 |
C9H12N2S |
|---|---|
分子量 |
185.30 g/mol |
IUPAC 名称 |
2-(2,2,3,3,3-pentadeuteriopropyl)pyridine-4-carbothioamide |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)/i1D3,2D2 |
InChI 键 |
VRDIULHPQTYCLN-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=NC=CC(=C1)C(=S)N |
规范 SMILES |
CCCC1=NC=CC(=C1)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


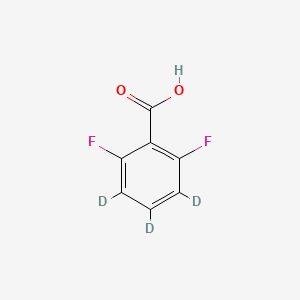
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

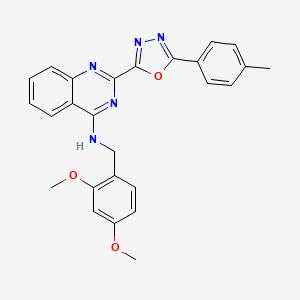


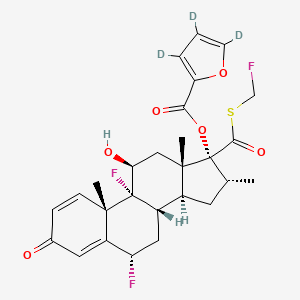

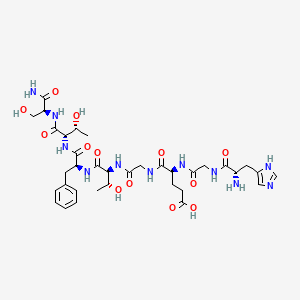

![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
